N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE
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Overview
Description
N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a sulfonyl group, a phenyl ring, and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, starting with the preparation of the core tetrahydropyridine structure. This is followed by the introduction of the sulfonyl group and the phenyl ring. Common synthetic routes include:
Formation of the Tetrahydropyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step often involves the use of sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Phenyl Ring: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(tert-butylamino)sulfonyl]phenyl}nicotinamide
- N-{4-[(tert-butylamino)sulfonyl]phenyl}propanamide
- N-{4-[(tert-butylamino)sulfonyl]phenyl}pentanamide
Uniqueness
N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-N-[4-(tert-butylsulfamoyl)phenyl]-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O4S/c1-6-24(7-2)20(27)25-14-12-16(13-15-25)19(26)22-17-8-10-18(11-9-17)30(28,29)23-21(3,4)5/h8-11,16,23H,6-7,12-15H2,1-5H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPHFFSQGRIQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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